Cas no 1563621-30-6 ((3R)-3-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

(3R)-3-{(tert-Butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid is a chiral intermediate widely used in pharmaceutical synthesis, particularly for the preparation of bioactive compounds. Its key structural features include a pyrimidin-4-yl group and a tert-butoxycarbonyl (Boc)-protected amine, which enhance its utility in peptide coupling and medicinal chemistry applications. The (R)-configuration ensures stereoselectivity in target molecule synthesis. The Boc group offers stability under basic conditions while allowing selective deprotection under acidic conditions. This compound’s carboxylic acid functionality further facilitates derivatization, making it a versatile building block for drug discovery and development. Its high purity and well-defined stereochemistry are critical for reproducible results in complex synthetic pathways.
(3R)-3-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid structure
1563621-30-6 structure
商品名:(3R)-3-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid
CAS番号:1563621-30-6
MF:C12H17N3O4
メガワット:267.281082868576
CID:5948813
PubChem ID:78961866

(3R)-3-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • (3R)-3-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid
    • (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid
    • EN300-1287576
    • AKOS017406485
    • 1563621-30-6
    • インチ: 1S/C12H17N3O4/c1-12(2,3)19-11(18)15-9(6-10(16)17)8-4-5-13-7-14-8/h4-5,7,9H,6H2,1-3H3,(H,15,18)(H,16,17)/t9-/m1/s1
    • InChIKey: RZTUZAAMUPOGRG-SECBINFHSA-N
    • ほほえんだ: O(C(N[C@@H](C1C=CN=CN=1)CC(=O)O)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 267.12190603g/mol
  • どういたいしつりょう: 267.12190603g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 327
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 101Ų

(3R)-3-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1287576-1.0g
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid
1563621-30-6
1g
$0.0 2023-06-07
Enamine
EN300-1287576-500mg
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid
1563621-30-6
500mg
$877.0 2023-10-01
Enamine
EN300-1287576-2500mg
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid
1563621-30-6
2500mg
$1791.0 2023-10-01
Enamine
EN300-1287576-50mg
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid
1563621-30-6
50mg
$768.0 2023-10-01
Enamine
EN300-1287576-1000mg
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid
1563621-30-6
1000mg
$914.0 2023-10-01
Enamine
EN300-1287576-10000mg
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid
1563621-30-6
10000mg
$3929.0 2023-10-01
Enamine
EN300-1287576-100mg
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid
1563621-30-6
100mg
$804.0 2023-10-01
Enamine
EN300-1287576-250mg
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid
1563621-30-6
250mg
$840.0 2023-10-01
Enamine
EN300-1287576-5000mg
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid
1563621-30-6
5000mg
$2650.0 2023-10-01

(3R)-3-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid 関連文献

(3R)-3-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acidに関する追加情報

Introduction to (3R)-3-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic Acid (CAS No. 1563621-30-6)

(3R)-3-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. With a CAS number of 1563621-30-6, this compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further investigation in drug discovery and therapeutic applications.

The molecular structure of (3R)-3-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid incorporates several key functional groups that contribute to its unique chemical properties. The presence of a pyrimidine ring at the C-3 position and a tert-butoxycarbonyl (Boc) group at the C-2 position enhances its reactivity and stability, making it suitable for various synthetic transformations. Additionally, the chiral center at the C-3 position introduces stereoselectivity, which is crucial for developing enantiomerically pure pharmaceuticals.

In recent years, there has been a growing interest in exploring the pharmacological potential of compounds containing pyrimidine moieties. Pyrimidine derivatives are well-known for their role in various biological processes and have been extensively studied for their antimicrobial, antiviral, and anticancer properties. The integration of a pyrimidine ring with other pharmacophores has led to the discovery of several novel therapeutic agents that target specific disease pathways.

One of the most compelling aspects of (3R)-3-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid is its potential application in the synthesis of protease inhibitors. Proteases are enzymes that play a critical role in many physiological processes, including inflammation, blood clotting, and cancer cell proliferation. Inhibiting these enzymes has been a major focus in drug development, particularly for conditions such as rheumatoid arthritis and certain types of cancer. The structural features of this compound make it an attractive scaffold for designing potent and selective protease inhibitors.

Recent studies have highlighted the importance of chiral auxiliaries and protecting groups in optimizing the efficacy and safety of pharmaceuticals. The Boc group in (3R)-3-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid serves as an effective protecting group for the amino function, allowing for selective modification at other positions without unwanted side reactions. This feature is particularly valuable in multi-step synthetic routes where regioselectivity is paramount.

The pyrimidine ring not only contributes to the biological activity but also provides a handle for further functionalization. For instance, it can be modified through nucleophilic substitution reactions to introduce various substituents that enhance binding affinity to biological targets. This flexibility makes (3R)-3-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid a versatile building block for medicinal chemists seeking to develop novel drug candidates.

In addition to its protease inhibition potential, this compound has shown promise in preclinical studies as an inhibitor of kinases, which are enzymes involved in cell signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders. By targeting specific kinases, (3R)-3-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid could potentially modulate these pathways and restore normal cellular function.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as asymmetric hydrogenation and transition metal-catalyzed reactions allows for the efficient construction of the desired stereocenter. These methods are essential for producing enantiomerically pure compounds, which are often required for therapeutic applications due to their improved pharmacokinetic properties.

The growing body of evidence supporting the biological activity of pyrimidine derivatives has spurred further research into their applications in drug development. Researchers are exploring new synthetic strategies to access novel analogs with enhanced potency and selectivity. The compound CAS No. 1563621-30-6 represents an important step forward in this endeavor.

The future prospects for (3R)-3-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid are promising, with ongoing studies aimed at elucidating its mechanism of action and optimizing its pharmacological profile. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into clinical applications that benefit patients worldwide.

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